2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(2,6-dichloropyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4OS/c1-23-15(10-6-13(17)20-14(18)7-10)21-22-16(23)25-8-12(24)9-3-2-4-11(19)5-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVWZPUDQNSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)F)C3=CC(=NC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one , a derivative of 1,2,4-triazole, has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and efficacy against various pathogens.
The molecular formula of the compound is , with a molecular weight of approximately 462.28 g/mol. The structure features a triazole ring linked to a thioether and a fluorophenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may possess similar activities.
Antibacterial Efficacy
A study highlighted the antibacterial potency of triazole-thione hybrids against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives ranged from to , demonstrating higher efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin (MIC: ) and ciprofloxacin (MIC: ) .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. They inhibit fungal growth by targeting the synthesis of ergosterol, a key component of fungal cell membranes. The compound may exhibit similar antifungal activities due to its triazole moiety.
Anticancer Properties
Mercapto-substituted triazoles have shown promise in cancer research:
- A study demonstrated that certain triazole-thione derivatives exhibited cytotoxic effects against colon carcinoma cells (HCT-116), indicating potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural features:
- Phenyl Substituents : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.
- Alkyl Chain Length : Variations in alkyl chain length at specific positions can significantly impact activity; longer chains may reduce efficacy .
Case Studies
Several case studies have documented the effectiveness of triazole derivatives:
- Study on Triazole-Thione Hybrids : This research found that compounds with specific substitutions exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Triazole derivatives were screened against various cancer cell lines, revealing significant cytotoxicity in several cases .
Summary Table of Biological Activities
| Activity Type | MIC Range | Notable Pathogens/Cells |
|---|---|---|
| Antibacterial | MRSA, E. coli, Pseudomonas aeruginosa | |
| Antifungal | TBD | Candida albicans, Aspergillus species |
| Anticancer | TBD | HCT-116 (colon carcinoma) |
Comparison with Similar Compounds
Key Structural Features :
- Triazole ring: A 1,2,4-triazole scaffold known for hydrogen-bonding capacity and metabolic stability.
- 2,6-Dichloro-4-pyridyl group : Enhances lipophilicity and may contribute to π-π stacking interactions.
- 3-Fluorophenyl ethanone: The fluorine atom modulates electronic effects and bioavailability.
Comparison with Similar Compounds
To contextualize the properties and applications of 2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one, we compare it with structurally related compounds, focusing on substituent effects and synthetic pathways.
Key Observations :
Substituent Effects: The 2,6-dichloro-4-pyridyl group in the target compound increases steric bulk and electron-withdrawing effects compared to the phenylsulfonyl group in the analogous compound. This likely reduces solubility but improves membrane permeability. The 3-fluorophenyl ethanone moiety exhibits a meta-fluoro substitution, contrasting with the 2,4-difluorophenyl group in the comparator. Meta substitution may reduce dipole moments compared to ortho/para patterns.
Synthetic Pathways: Both compounds utilize sodium ethoxide to facilitate thioether bond formation between triazole thiols and α-halogenated ketones.
Safety and Reactivity :
- The target compound’s chlorine atoms and thioether linkage necessitate stricter thermal precautions (P210) compared to the sulfonyl-containing analog, which is less prone to decomposition.
Preparation Methods
Friedel-Crafts Acylation of 3-Fluorobenzene
3-Fluorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ at -10°C to 0°C, yielding 2-chloro-1-(3-fluorophenyl)ethan-1-one (Table 1). The reaction proceeds with >98% conversion, avoiding side products like deoxybenzoin through stringent temperature control.
Table 1: Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Value | Source |
|---|---|---|
| Substrate | 3-Fluorobenzene | |
| Acylating Agent | Chloroacetyl chloride | |
| Catalyst | AlCl₃ (1.5 equiv) | |
| Temperature | -10°C to 0°C | |
| Reaction Time | 2–2.5 hours | |
| Yield | 77–99% |
Halogenation to 2-Bromo-1-(3-fluorophenyl)ethan-1-one
Bromination of the α-position is achieved using N-bromosuccinimide (NBS) in CCl₄ under photolytic conditions. This step ensures regioselective substitution, critical for subsequent thioether formation.
Synthesis of 5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Formation of 1,2,4-Triazole Core
Adapting the single-step process from hydrazine and formamide, methylhydrazine replaces hydrazine to introduce the 4-methyl group. Heating methylhydrazine with 4 molar equivalents of formamide at 170°C for 4 hours yields 4-methyl-1,2,4-triazole (98% purity).
Table 2: Optimization of 1,2,4-Triazole Synthesis
| Condition | Optimal Value | Source |
|---|---|---|
| Reactants | Methylhydrazine + formamide | |
| Molar Ratio | 1:4 (hydrazine:formamide) | |
| Temperature | 160–180°C | |
| Reaction Time | 4 hours | |
| Yield | 92–98% |
Thiolation of Triazole
Treatment with Lawesson’s reagent in toluene under reflux converts the triazole’s 3-position to a thiol group. The reaction is monitored via ¹H NMR for the disappearance of the C-H signal at δ 8.80 ppm.
Coupling via Nucleophilic Substitution
The thiolate anion of 5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazole-3-thiol attacks 2-bromo-1-(3-fluorophenyl)ethan-1-one in DMF with K₂CO₃ as base. The reaction proceeds at 60°C for 12 hours, yielding the final product (Table 3).
Table 3: Thioether Coupling Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (2 equiv) | |
| Temperature | 60°C | |
| Reaction Time | 12 hours | |
| Yield | 78% |
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the triazole-pyridyl system, with bond lengths consistent with aromatic C-N (1.34 Å) and C-S (1.78 Å) bonds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
